![molecular formula C6H13N5 B13170250 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13170250.png)
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a chemical compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a triazole ring and a dimethylaminoethyl group. This compound has garnered attention due to its versatile applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of dimethylaminoethylamine with triazole derivatives under controlled conditions. One common method includes heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid catalysts and controlled temperature and pressure conditions to facilitate the reaction .
化学反応の分析
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .
科学的研究の応用
1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
- 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones
Comparison: Compared to similar compounds, 1-[2-(Dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H13N5 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H13N5/c1-10(2)3-4-11-5-8-6(7)9-11/h5H,3-4H2,1-2H3,(H2,7,9) |
InChIキー |
OMUDAIGOKVMWNC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S)-pyrrolidin-2-yl]pentan-1-one](/img/structure/B13170174.png)
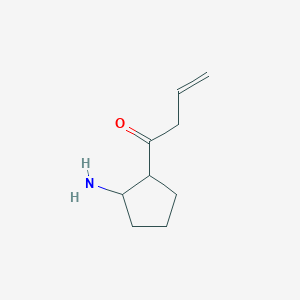
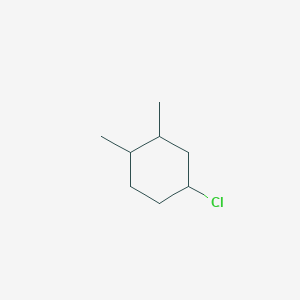


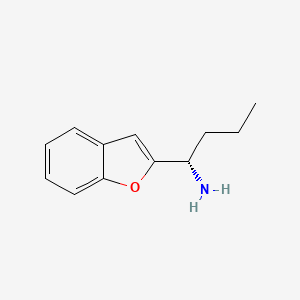


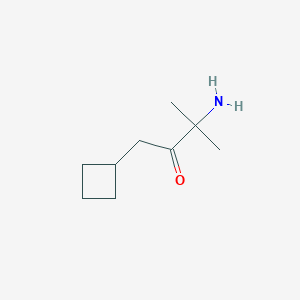
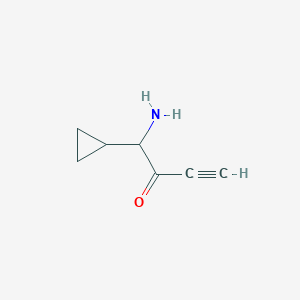


![(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13170232.png)

